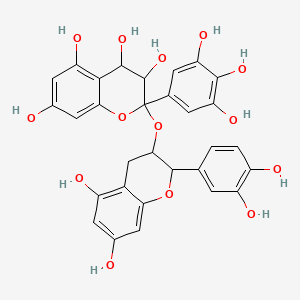

Prodelphiniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl]oxy]-2-(3,4,5-trihydroxyphenyl)-3,4-dihydrochromene-3,4,5,7-tetrol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26O14/c31-13-6-17(34)15-10-24(28(42-22(15)8-13)11-1-2-16(33)18(35)3-11)44-30(12-4-20(37)26(39)21(38)5-12)29(41)27(40)25-19(36)7-14(32)9-23(25)43-30/h1-9,24,27-29,31-41H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNKQAVLCMUQMSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)OC4(C(C(C5=C(C=C(C=C5O4)O)O)O)O)C6=CC(=C(C(=C6)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10942169 | |

| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

610.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20136-67-8 | |

| Record name | 2-((2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl)oxy)-2-(3,4,5-trihydroxyphenyl)chromane-3,4,5,7-tetrol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020136678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prodelphiniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-{[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-1-benzopyran-3-yl]oxy}-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-1-benzopyran-3,4,5,7-tetrol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10942169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Distribution of Prodelphinidin Species

Phytochemical Sourcing and Isolation Contexts

The investigation into prodelphinidins spans a diverse range of plant materials and industrial by-products. The following subsections detail the presence and scientific findings related to prodelphinidins in several key sources.

Grape skins and stems, significant by-products of the winemaking industry, are well-documented sources of proanthocyanidins (B150500), including prodelphinidins. Research has shown that the tannin composition of grape stems and skins includes (-)-epigallocatechin (B1671488) as one of the constituent flavan-3-ol (B1228485) subunits, alongside (+)-catechin and (-)-epicatechin.

Studies focusing on the detailed composition of proanthocyanidins in grape stems have provided insights into their structure. For instance, in Pinot noir stems, epigallocatechin constitutes a smaller proportion of the total subunits. The mean degree of polymerization (mDP) of these proanthocyanidins can vary, with some studies on Cabernet Sauvignon reporting a higher mDP in stem tannins compared to those in seeds and even skins.

| Source (Vitis vinifera) | Identified Prodelphinidin Subunits/Oligomers | Key Research Findings |

| Grape Skins | Epigallocatechin | Contains prodelphinidin-type tannins. |

| Grape Stems | Epigallocatechin | Proanthocyanidins are composed of catechin (B1668976), epicatechin, and epigallocatechin. The proportion of epigallocatechin can be minor in some varieties like Pinot noir. mdpi.com |

The genus Cistus is recognized for its rich content of polyphenolic compounds, including prodelphinidins. Studies on Cistus salviifolius and Cistus albidus have led to the isolation and characterization of various prodelphinidin oligomers.

In Cistus albidus, researchers have successfully isolated and identified novel prodelphinidin trimers. phenol-explorer.eutwistaroma.fr Furthermore, a significant fraction of higher oligomeric proanthocyanidins has been characterized, with an estimated mean molecular weight corresponding to 6-7 flavan-3-ol units. phenol-explorer.eu

Similarly, in Cistus salviifolius, purified oligomeric proanthocyanidins were found to constitute 78% of the total proanthocyanidins and were responsible for 73% of the extract's total antioxidant activity. nih.gov The mean molecular weight of this oligomeric fraction was determined to be in the range of 5-6 flavan-3-ol units. nih.gov

| Species | Identified Prodelphinidin Structures | Mean Degree of Polymerization (mDP) |

| Cistus albidus | Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-catechin, Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-gallocatechin | 6-7 units (oligomeric fraction) phenol-explorer.eu |

| Cistus salviifolius | Oligomeric proanthocyanidins | 5-6 units (oligomeric fraction) nih.gov |

Pomegranate peels, a major by-product of the pomegranate juice industry, are a rich source of a diverse array of phenolic compounds, including condensed tannins such as prodelphinidins. twistaroma.fr These prodelphinidins are formed through the polymerization of flavan-3-ols like gallocatechin. twistaroma.fr

Scientific investigations have led to the purification and identification of specific prodelphinidin dimers from pomegranate peel extracts. These include gallocatechin-(4-8)-catechin, gallocatechin-(4-8)-gallocatechin, and catechin-(4-8)-gallocatechin. twistaroma.fr Quantitative analyses have also been performed to determine the content of condensed tannins in pomegranate peels.

| Compound Type | Specific Compounds Identified | Quantitative Data (Example Study) |

| Monomer | Gallocatechin | - |

| Dimers | Gallocatechin-(4-8)-catechin, Gallocatechin-(4-8)-gallocatechin, Catechin-(4-8)-gallocatechin | Condensed Tannin Content: 8.98 ± 0.90 mg CE/g DW mdpi.com |

Green tea leaves (Camellia sinensis) are renowned for their high concentration of catechins, which are the monomeric units of proanthocyanidins. Among these is gallocatechin, a direct precursor to prodelphinidins. nih.gov The presence of various catechins, including gallocatechin and its gallate esters, underscores the potential for prodelphinidin formation in green tea. nih.gov

Bayberry leaves (Myrica rubra) are another significant source of prodelphinidins. Research has focused on the extraction and quantification of these compounds, revealing the presence of dimers, trimers, and higher polymers. The composition of these prodelphinidins is predominantly based on epigallocatechin-3-O-gallate units.

| Plant Source | Cultivar | Dimer Content (mg/g) | Trimer Content (mg/g) | Tetramer Content (mg/g) | Higher Polymer Content (mg/g) |

| Myrica rubra (Bayberry Leaves) | Biqi | ~4.0 (at 75°C extraction) | ~2.2 (at 75°C extraction) | ~1.7 (at 100°C extraction) | ~11.0 (at 100°C extraction) |

| Myrica rubra (Bayberry Leaves) | Dongkui | ~4.0 (at 50°C extraction) | - | - | - |

Data extracted from a study on hot water extraction of prodelphinidins from bayberry leaves, indicating optimal extraction temperatures for different oligomers. mdpi.com

The raw materials and by-products of the brewing process, including barley, malt (B15192052), brewers' spent grain, and beer, contain a variety of polyphenols, among which are prodelphinidins. Prodelphinidin B3, a dimer of gallocatechin and catechin/epicatechin, has been identified as a significant contributor to the antioxidant capacity of barley. twistaroma.fr

During the malting and brewing processes, the levels of these compounds can change significantly. For instance, the malting process has been shown to cause a sharp decrease in the concentration of prodelphinidin B3. nih.govtwistaroma.fr Nevertheless, prodelphinidins persist through the brewing process and can be found in the final beer product. rsc.orgphenol-explorer.eu Prodelphinidin trimers have also been reported in barley. rsc.org

| Source | Identified Prodelphinidins | Key Research Findings |

| Barley | Prodelphinidin B3, Procyanidin (B600670) B3, Procyanidin C2 | Prodelphinidin B3 is a major contributor to the antioxidant activity. twistaroma.frrsc.org |

| Malt | Prodelphinidin B3 | Malting leads to a significant reduction in prodelphinidin B3 content. nih.govtwistaroma.fr |

| Beer | Prodelphinidin B3, Prodelphinidin trimer GC-GC-C | Prodelphinidin B3 is present in lager beer at concentrations around 0.00-0.06 mg/100 ml. phenol-explorer.eursc.orgresearchgate.net |

| Brewers' Spent Grains | Proanthocyanidins | HPLC-MS analysis has confirmed the presence of proanthocyanidins. nih.gov |

The rhizomes and roots of Rhodiola rosea, a medicinal plant known for its adaptogenic properties, have been found to contain prodelphinidins. Phytochemical analyses have led to the identification of prodelphinidin dimers and their gallate derivatives, as well as prodelphinidin trimers. phenol-explorer.eu

Studies on related species, such as Rhodiola crenulata, have provided quantitative insights, with prodelphinidins accounting for 14% of the total oligomeric proanthocyanidin (B93508) content. The proanthocyanidins in Rhodiola species are primarily composed of (-)-epigallocatechin and its 3-O-gallate esters.

| Rhodiola Source | Identified Prodelphinidin Structures | Quantitative Data (Related Species) |

| Rhodiola rosea (Rhizome and Radix) | Prodelphinidin dimers, Prodelphinidin dimer O-gallate, Prodelphinidin dimer di-O-gallate, Prodelphinidin trimer-tri-O-gallate | - |

| Rhodiola crenulata (Rhizome and Radix) | Prodelphinidins | 14% of total oligomeric proanthocyanidins |

Composition in Juniperus Species (Leaves)

The leaves of Juniperus species are known to contain a variety of phenolic compounds, including tannins. While detailed quantitative analyses focusing specifically on the prodelphinidin composition in the leaves are not extensively detailed in the provided research, studies on Juniperus communis have confirmed the presence of tannins and leucoanthocyanidins, which are precursors to condensed tannins, in both berries and leaves. nih.goviscientific.org

Research on Albanian Juniperus communis and Juniperus oxycedrus has provided quantitative data on the total phenolic, flavonoid, and tannin content in their needle leaves, indicating significant variation based on species and geographical location. mdpi.comresearchgate.net For instance, the total phenolic content in J. communis leaves has been reported to be around 3.04 ± 0.09 mg GAE/g DW, with total flavonoid content at 1.14 ± 0.36 mg QE/g DW. mdpi.com While these studies provide a broader picture of the phenolic profile, they lay the groundwork for more targeted investigations into the specific types and quantities of prodelphinidins.

| Species | Compound Class | Content (mg/g DW) | Reference |

|---|---|---|---|

| Juniperus communis | Total Phenolics | 3.04 ± 0.09 (GAE) | mdpi.com |

| Juniperus communis | Total Flavonoids | 1.14 ± 0.36 (QE) | mdpi.com |

| Juniperus oxycedrus | Total Flavonoids | 10.55 ± 0.24 (QE) | mdpi.com |

| Juniperus communis (Location 4) | Tannin Content | 8.21 ± 1.445 (TAE) | researchgate.net |

Identification in Lotus corniculatus (Birdsfoot Trefoil)

Lotus corniculatus, commonly known as Birdsfoot Trefoil, is a forage legume recognized for its accumulation of condensed tannins, which include prodelphinidins. The composition of these tannins can vary significantly among different genotypes and environmental conditions. mdpi.com Research has shown that the condensed tannins in L. corniculatus are composed of both procyanidin and prodelphinidin units. mdpi.com However, the diversity of these compounds in Birdsfoot Trefoil appears to be less than in other forage legumes like Lotus pendulum and Onobrychis viciifolia, which have shown higher accumulations of prodelphinidins and higher-molecular-weight condensed tannins. mdpi.com

Proanthocyanidin Oligomers in Ephedra sinica

Ephedra sinica is a medicinal plant that contains a complex mixture of proanthocyanidin oligomers as major constituents. mdpi.comnih.govresearchgate.net While monomeric flavan-3-ols and dimeric proanthocyanidins with A-type linkages have been identified, the bulk of the proanthocyanidins in this plant are oligomers with larger molecular weights. mdpi.comnih.gov

Acid-catalyzed degradation studies have provided insight into the composition of these oligomers. The results indicate that (-)-epigallocatechin is the primary extension unit. mdpi.comnih.gov The terminal units have been identified as catechin, an A-type epigallocatechin–gallocatechin dimer, and an A-type epigallocatechin homodimer. mdpi.comnih.gov Furthermore, novel degradation products have been isolated, including a B-type prodelphinidin dimer and a prodelphinidin trimer with both A- and B-type linkages. mdpi.comnih.gov

| Unit Type | Identified Compounds/Structures | Reference |

|---|---|---|

| Main Extension Unit | (-)-epigallocatechin | mdpi.comnih.gov |

| Terminal Units | Catechin, A-type epigallocatechin–gallocatechin dimer, A-type epigallocatechin homodimer | mdpi.comnih.gov |

| Novel Degradation Products | B-type prodelphinidin dimer, Prodelphinidin trimer with A- and B-type linkages | mdpi.comnih.gov |

Other Documented Plant Sources (e.g., Dioclea lasiophylla, Ribes nigrum)

Prodelphinidins have also been identified in other plant species. The leaves of Dioclea lasiophylla have been found to contain the A-type proanthocyanidin, epigallocatechin-(2β→7,4β→8)-epicatechin.

The leaves of black currant (Ribes nigrum) are a notable source of prodelphinidins. uliege.beresearchgate.net Research has led to the isolation and characterization of three anti-inflammatory prodelphinidins from this plant. uliege.beresearchgate.net These include two known prodelphinidin dimers, gallocatechin-(4α→8)-epigallocatechin and gallocatechin-(4α→8)-gallocatechin, which were found together for the first time in this species. uliege.beresearchgate.net Additionally, a novel prodelphinidin trimer, gallocatechin-(4α→8)-gallocatechin-(4α→8)-gallocatechin, was identified. uliege.beresearchgate.netuliege.be The structural analysis confirmed that this trimer is composed exclusively of prodelphinidin units with a 2,3-trans configuration. uliege.be

Variability in Prodelphinidin Content Across Plant Tissues and Developmental Stages

The concentration and composition of prodelphinidins are not uniform throughout a plant; significant variation exists across different tissues and changes as the plant develops. nih.gov Generally, proanthocyanidins are found in the leaves, stems, flowers, and seeds of forage legumes. nih.gov

In sainfoin, for example, proanthocyanidin concentrations are higher in the leaves than in the stems, with the leaf proanthocyanidins also exhibiting a higher mean degree of polymerization and a greater proportion of prodelphinidin units. nih.gov The proanthocyanidin content in sainfoin leaves increases during development until the leaves begin to unfold, after which the concentration decreases. nih.gov In contrast, species like birdsfoot trefoil have shown higher proanthocyanidin content at more advanced stages of maturity. nih.gov

In black currant (Ribes nigrum), the content of phenolic compounds, including epicatechin, has been observed to be higher in buds during the dormancy stage. researchgate.net This suggests that prodelphinidin precursors and related compounds may accumulate in specific tissues at particular developmental points.

Influence of Environmental Factors on Prodelphinidin Accumulation

The accumulation of prodelphinidins in plants is not solely determined by genetics but is also significantly influenced by environmental factors such as temperature and light intensity. guildhe.ac.ukresearchgate.net

A study on Lotus corniculatus demonstrated that temperature plays a crucial role in tannin accumulation. The maximum tannin content in the leaves was observed in plants grown at 15°C, while the highest relative growth rate and digestibility were seen at 25°C. guildhe.ac.uk In a low-tannin genotype of L. corniculatus, there was an approximately linear increase in leaf tannin levels with increasing growth temperature. guildhe.ac.uk Furthermore, tannin hydroxylation, which would favor the formation of prodelphinidins over procyanidins, increased with rising growth temperature but decreased with greater light intensity. guildhe.ac.uk

Light intensity is another critical factor. In the same L. corniculatus study, increases in both tannin and total flavonol concentrations in leaves were linearly related to light intensity. guildhe.ac.uk Generally, higher light intensity tends to promote the biosynthesis of phenolic compounds. mdpi.comhst-j.org In some cases, the interaction between light and temperature can lead to complex responses in the accumulation of these compounds. frontiersin.orgresearchgate.net For instance, low nighttime temperatures combined with low light intensity were found to enhance anthocyanin accumulation in apple peels, a related group of flavonoids. frontiersin.org

Soil fertility can also impact proanthocyanidin levels. Temperate and tropical legumes grown in low-fertility soils have been shown to have higher proanthocyanidin content compared to those grown in high-fertility soils. nih.gov

| Environmental Factor | Observation | Reference |

|---|---|---|

| Temperature (Growth) | Maximum tannin content observed at 15°C. | guildhe.ac.uk |

| Temperature (Growth) | Linear increase in leaf tannin with increasing temperature in low-tannin genotype. | guildhe.ac.uk |

| Temperature (Growth) | Tannin hydroxylation (prodelphinidin formation) increased with increasing temperature. | guildhe.ac.uk |

| Light Intensity | Linear increase in leaf tannin concentration with increasing light intensity. | guildhe.ac.uk |

| Light Intensity | Tannin hydroxylation (prodelphinidin formation) decreased with increasing light intensity. | guildhe.ac.uk |

Biosynthesis of Prodelphinidins Within Plant Metabolic Pathways

Integration into the General Flavonoid Biosynthetic Pathway

The journey to prodelphinidins begins within the well-established flavonoid biosynthetic pathway. mdpi.com This pathway initiates with the condensation of one molecule of 4-coumaroyl-CoA and three molecules of malonyl-CoA to form chalcone (B49325), a reaction catalyzed by chalcone synthase (CHS). mdpi.comeurekalert.org Subsequently, chalcone isomerase (CHI) converts chalcone into a flavanone (B1672756), which is then hydroxylated by flavanone 3-hydroxylase (F3H) to produce a dihydroflavonol. eurekalert.orgresearchgate.net These initial steps are common to the synthesis of various flavonoid classes, including flavonols and anthocyanins. researchgate.net The divergence towards prodelphinidin synthesis occurs at the level of dihydroflavonols, where specific enzymatic modifications direct the metabolic flow towards the formation of delphinidin-based compounds. nih.govoup.com

Enzymatic Transformations and Key Enzymes

The synthesis of prodelphinidins is orchestrated by a suite of specific enzymes that catalyze critical hydroxylation and reduction reactions. These enzymes determine the structure of the resulting flavan-3-ol (B1228485) monomers, which are the building blocks of the final prodelphinidin polymers.

Role of Flavonoid 3′,5′-Hydroxylase (F3′5′H) in B-ring Hydroxylation

A pivotal enzyme in the formation of prodelphinidins is Flavonoid 3′,5′-Hydroxylase (F3′5′H). nih.govoup.com This cytochrome P450-dependent monooxygenase is responsible for introducing hydroxyl groups at both the 3′ and 5′ positions of the B-ring of dihydroflavonols, specifically converting dihydrokaempferol (B1209521) and dihydroquercetin into dihydromyricetin. frontiersin.orgmdpi.com The presence and activity of F3′5′H are crucial for the production of delphinidin-based anthocyanins and, consequently, prodelphinidins. mdpi.comnih.gov In species that produce prodelphinidins, the expression of the F3′5′H gene is a key determinant for the synthesis of the necessary trihydroxylated precursors. nih.govnih.govresearchgate.net The evolution of F3'5'H from a related enzyme, flavonoid 3'-hydroxylase (F3'H), has occurred multiple times in dicotyledonous plants, likely driven by the advantage of producing delphinidin-based blue anthocyanins for pollinator attraction. nih.gov

Conversion of Leucoanthocyanidins by Leucoanthocyanidin Reductase (LAR)

Leucoanthocyanidin Reductase (LAR) is a key enzyme that catalyzes the conversion of leucoanthocyanidins into 2,3-trans-flavan-3-ols. nih.gov Specifically, it reduces leucodelphinidin to form (+)-gallocatechin, a monomeric unit of prodelphinidins. researchgate.netnih.govuniprot.org The LAR enzyme utilizes NADPH as a cofactor to facilitate this reduction. researchgate.net While LAR is most active in synthesizing catechin (B1668976) from leucocyanidin, it also demonstrates activity with other substrates, including the precursors to gallocatechin. researchgate.netnih.gov The action of LAR is considered a committed step in the biosynthesis of certain proanthocyanidins (B150500). nih.gov

Conversion of Anthocyanidins by Anthocyanidin Reductase (ANR)

Anthocyanidin Reductase (ANR) provides an alternative route for the synthesis of flavan-3-ol monomers. This enzyme catalyzes the reduction of anthocyanidins to their corresponding 2,3-cis-flavan-3-ols. ontosight.aiscispace.com In the context of prodelphinidin synthesis, ANR converts delphinidin (B77816) into (−)-epigallocatechin. scispace.comnih.govnih.gov Similar to LAR, ANR also utilizes NADPH or NADH as a cofactor. ontosight.ai The activity of ANR is significant in many plants, contributing to the pool of flavan-3-ol precursors available for proanthocyanidin (B93508) polymerization. nih.govnih.gov Research on tea plants has shown that ANR can catalyze the conversion of delphinidin to both (-)-epigallocatechin (B1671488) and (+)-gallocatechin. nih.govnih.gov

Contribution of Anthocyanidin Synthase (ANS) to Precursor Formation

Anthocyanidin Synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), plays a crucial role in the formation of the immediate precursors for ANR. nih.govencyclopedia.pub ANS catalyzes the oxidation of leucoanthocyanidins to produce the corresponding colored anthocyanidins. nih.govencyclopedia.pubnih.gov Specifically, it converts leucodelphinidin into delphinidin. encyclopedia.pub This step is essential as it provides the substrate for ANR to produce epigallocatechin. mdpi.com Therefore, ANS acts as a critical link between the general flavonoid pathway and the specific branch leading to 2,3-cis-flavan-3-ol synthesis. nih.gov

Formation of Monomeric Gallocatechin Units and their Stereoisomers

The enzymatic activities of LAR and ANR result in the formation of the monomeric units of prodelphinidins, primarily (+)-gallocatechin and (−)-epigallocatechin. nih.govup.ac.za These monomers are flavan-3-ols characterized by a trihydroxylated B-ring. The stereochemistry at the C2 and C3 positions of the C-ring distinguishes these isomers: (+)-gallocatechin has a 2,3-trans configuration, while (−)-epigallocatechin has a 2,3-cis configuration. mdpi.comnih.gov The relative abundance of these stereoisomers can vary between plant species and even different tissues within the same plant, depending on the relative expression and activity of LAR and ANR. nih.gov These gallocatechin monomers then serve as the building blocks for the polymerization into prodelphinidin oligomers and polymers. researchgate.net

Oligomerization and Polymerization Mechanisms

The assembly of flavan-3-ol monomers, such as gallocatechin and epigallocatechin, into prodelphinidin oligomers and polymers is a complex process that is not yet fully understood. oup.comresearchgate.net The mechanism by which these monomeric units are linked together remains a significant area of research, with evidence supporting both enzymatic and non-enzymatic pathways. oup.comacs.orgresearchgate.net

The polymerization of proanthocyanidins (PAs), including prodelphinidins, is a pivotal step in their biosynthesis, and how it occurs is still a subject of scientific inquiry. oup.comacs.org Two primary hypotheses have been proposed: non-enzymatic (chemical) polymerization and enzyme-catalyzed polymerization.

Non-Enzymatic Polymerization: This hypothesis suggests that polymerization is a spontaneous chemical process. It is widely proposed that reactive carbocations or quinone methides, derived from leucodelphinidin (the precursor to gallocatechin), act as the extension units. scispace.com These electrophilic intermediates can then react with a nucleophilic flavan-3-ol starter unit (like gallocatechin or epigallocatechin) to form a dimer. The process can continue, with the newly formed dimer acting as a nucleophile to react with another carbocation, leading to the stepwise growth of the polymer chain. resolvemass.ca This model relies on thermodynamic control rather than direct enzymatic catalysis for the polymerization step itself. oup.com

Enzymatic Polymerization: This alternative hypothesis posits that specific enzymes catalyze or control the polymerization process. While a definitive "polymerase" has not been identified, several enzymes have been implicated. Laccase enzymes (such as TT10 in Arabidopsis) have been shown to catalyze the oxidation and polymerization of PAs, although their primary role might be in oxidizing pre-formed PAs in the seed coat cell wall rather than controlling the specific linkage patterns during initial synthesis. oup.comfrontiersin.org The use of enzymes like laccases and peroxidases offers a potential mechanism for greater control over polymer structure under mild physiological conditions. frontiersin.orgwikipedia.org However, whether these enzymes are responsible for the in vivo assembly of prodelphinidins with their specific interflavan bonds remains an open question. researchgate.netacs.org

Prodelphinidins, like other proanthocyanidins, are defined by the specific covalent bonds that link their constituent flavan-3-ol units. These connections are known as interflavan bonds and primarily fall into two categories: B-type and A-type.

B-type Linkages: This is the most common type of linkage found in prodelphinidins and other proanthocyanidins. researchgate.netmdpi.com It consists of a single carbon-carbon (C-C) bond between the C4 position of the C-ring of the "upper" or extension unit and either the C8 or C6 position of the A-ring of the "lower" or terminal unit. mdpi.comjournalofappliedbioanalysis.comnih.gov The C4→C8 linkage is generally more prevalent than the C4→C6 linkage due to steric considerations. journalofappliedbioanalysis.com Prodelphinidins are predominantly polymers with B-type linkages. researchgate.netfrontiersin.org

A-type Linkages: A-type linkages are rarer and are characterized by a double bond between flavan-3-ol units. nih.gov This includes a C4→C8 or C4→C6 B-type linkage plus an additional ether (C-O-C) bond, typically between the C2 position of the upper unit and the C7 oxygen of the lower unit (C2-O-C7). mdpi.comjournalofappliedbioanalysis.com This second bond creates an additional heterocyclic ring, making the structure more rigid. A-type proanthocyanidins may be formed through oxidation reactions of their B-type counterparts. mdpi.com

Subcellular Localization and Transport Mechanisms of Prodelphinidin Precursors and Oligomers

The biosynthesis of prodelphinidins is a spatially organized process within the plant cell, requiring the transport of intermediates from their site of synthesis to their final destination for polymerization and storage. mdpi.com The known enzymes involved in the flavonoid pathway are generally located in the cytoplasm, often associated with the cytoplasmic face of the endoplasmic reticulum (ER). mdpi.comnih.gov However, the final prodelphinidin polymers accumulate in the central vacuole. mdpi.com This separation necessitates sophisticated transport mechanisms.

Research has identified two main proposed pathways for moving PA precursors, such as epigallocatechin, across the vacuolar membrane (tonoplast):

Transporter-Mediated Transport: This model involves membrane-bound transporter proteins. Studies in Arabidopsis thaliana and Medicago truncatula have identified MATE (Multidrug and Toxic Compound Extrusion) transporters, specifically TT12 and MATE1, that are localized to the tonoplast. nih.gov These transporters move glycosylated flavan-3-ols, such as epicatechin-3'-O-glucoside, into the vacuole. nih.govnih.gov This suggests that glycosylation of the flavan-3-ol precursor by a UDP-glucosyltransferase (UGT) is a critical step for recognition by the MATE transporter. nih.gov Once inside the vacuole, the glucose moiety may be removed before polymerization occurs.

Vesicle-Mediated Transport: An alternative model proposes that PA precursors are transported via vesicles. In Arabidopsis, the protein TRANSPARENT TESTA 19 (TT19), which is a glutathione-S-transferase (GST)-like protein, is crucial for this process. nih.gov TT19 is thought to bind to PA precursors, possibly protecting them from oxidation in the cytoplasm, and facilitate their sequestration into vacuole-like structures or vesicles. nih.govnih.gov This may occur through a Golgi-independent trafficking pathway, delivering the building blocks to the central vacuole for polymerization. nih.gov

These complex sequestration pathways may have evolved to protect the cell from the potentially reactive and toxic intermediates of PA biosynthesis and to provide an orderly mechanism for their assembly. oup.comnih.gov

Transcriptional and Genetic Regulation of Prodelphinidin Biosynthesis

The biosynthesis of prodelphinidins is tightly controlled at the genetic level, primarily through the regulation of gene transcription. frontiersin.orgmdpi.com The expression of the structural genes encoding the biosynthetic enzymes is orchestrated by a combination of transcription factors (TFs). researchgate.net

The primary regulatory mechanism in many plant species involves a protein complex known as the MBW complex, which consists of three types of transcription factors:

R2R3-MYB proteins

basic helix-loop-helix (bHLH) proteins

WD40-repeat (WDR) proteins

This ternary complex binds to the promoter regions of the flavonoid pathway genes, activating their transcription. oup.commdpi.comuvic.ca

For the specific synthesis of prodelphinidins, a key enzymatic step is the hydroxylation of the B-ring at the 3', 4', and 5' positions, which is catalyzed by Flavonoid 3',5'-Hydroxylase (F3'5'H) . oup.comnih.gov The expression of the F3'5'H gene is therefore a critical control point that directs metabolic flux towards the production of prodelphinidin precursors like gallocatechin. acs.org

Studies in various plants have identified specific TFs that regulate prodelphinidin biosynthesis. For example, in poplar, the transcription factors MYB134 and MYB115 have been shown to activate the promoters of key flavonoid genes. oup.comuvic.ca Overexpression of these MYB factors leads to an increased proportion of prodelphinidins, which is linked to the strong up-regulation of F3'5'H genes. oup.comuvic.ca In Arabidopsis, genes such as TRANSPARENT TESTA 2 (TT2, an R2R3-MYB), TRANSPARENT TESTA 8 (TT8, a bHLH), and TRANSPARENT TESTA GLABRA 1 (TTG1, a WDR) are well-characterized components of the MBW complex that regulate the proanthocyanidin pathway. oup.commdpi.com

The table below summarizes key regulatory genes and proteins involved in the transcriptional control of proanthocyanidin, and by extension, prodelphinidin biosynthesis.

| Gene/Protein Name | Protein Family | Plant Species (Example) | Function in Proanthocyanidin/Prodelphinidin Biosynthesis |

| MYB115 | R2R3-MYB | Poplar (Populus) | Activates PA biosynthetic genes; strongly upregulates F3'5'H, increasing prodelphinidin content. oup.comuvic.ca |

| MYB134 | R2R3-MYB | Poplar (Populus) | Activates PA biosynthetic genes, including those leading to prodelphinidins. oup.comuvic.ca |

| TRANSPARENT TESTA 2 (TT2) | R2R3-MYB | Arabidopsis thaliana | Key MYB factor in the MBW complex that regulates late biosynthetic genes in the PA pathway. oup.com |

| TRANSPARENT TESTA 8 (TT8) | bHLH | Arabidopsis thaliana | bHLH component of the MBW complex; regulates genes for PA and anthocyanin biosynthesis. oup.commdpi.comresearchgate.net |

| TRANSPARENT TESTA GLABRA 1 (TTG1) | WD40-Repeat | Arabidopsis thaliana | WDR protein that acts as a scaffold, stabilizing the MBW complex to regulate PA synthesis. oup.commdpi.com |

| Flavonoid 3',5'-Hydroxylase (F3'5'H) | Cytochrome P450 | Various | A structural enzyme (not a TF) whose expression is a key control point; it creates the tri-hydroxylated B-ring necessary for prodelphinidin synthesis. oup.comacs.org |

Chemical Synthesis Routes for Prodelphinidin Oligomers

Total Synthesis Methodologies

The total synthesis of prodelphinidin oligomers is a challenging endeavor due to the inherent complexity of their structures, including multiple stereocenters and varied interflavan linkages. Key methodologies have been developed to overcome these challenges.

A cornerstone of prodelphinidin synthesis is the use of Lewis acids to catalyze the condensation reactions between flavan-3-ol (B1228485) units. These reactions typically involve an electrophilic flavan-3-ol species and a nucleophilic flavan-3-ol species. Lewis acids such as titanium tetrachloride (TiCl4), tin tetrachloride (SnCl4), trimethylsilyl (B98337) triflate (TMSOTf), and ytterbium triflate (Yb(OTf)3) are commonly employed to activate the electrophilic component, facilitating the formation of the interflavan bond mdpi.comresearchgate.netnii.ac.jpsemanticscholar.orgresearchgate.netmdpi.comnih.govsemanticscholar.org. Early methods often required an excess of the nucleophile to minimize polymerization and ensure efficient coupling nii.ac.jpsemanticscholar.orgresearchgate.net. However, significant advancements have led to the development of "equimolar condensation" strategies, which allow for the coupling of stoichiometric amounts of nucleophilic and electrophilic partners, thereby improving efficiency and simplifying purification researchgate.netnii.ac.jpsemanticscholar.orgresearchgate.netnih.govsemanticscholar.org. This approach is crucial for the controlled synthesis of specific oligomers.

To manage the numerous reactive hydroxyl groups on the flavan-3-ol monomers and to control regioselectivity and stereoselectivity during condensation, strategic use of protecting groups is essential. Benzyl (B1604629) (Bn) ethers are frequently used to protect the phenolic hydroxyl groups semanticscholar.orgacs.orgnih.govresearchgate.net. Benzylation is typically achieved using benzyl halides (e.g., BnBr) in the presence of a base, although this can sometimes be incompatible with base-sensitive functional groups atlanchimpharma.com. After the desired oligomerization, these benzyl protecting groups are removed, most commonly through catalytic hydrogenolysis. Palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)2/C, Pearlman's catalyst) are standard catalysts for this deprotection step, often carried out under a hydrogen atmosphere acs.orgnih.govresearchgate.netnih.gov. Other deprotection methods, such as using triethylsilane in situ with a catalyst, have also been explored nih.govresearchgate.netnih.gov. The choice of solvent and acidic additives can influence the rate and efficiency of hydrogenolysis atlanchimpharma.comnih.gov.

Achieving the correct stereochemistry at the interflavan bond (typically a C4-C8 or C4-C6 linkage) and at the C2 and C3 positions of the flavan-3-ol units is critical for synthesizing biologically relevant prodelphinidins. Stereoselective synthesis often relies on the inherent stereochemistry of the starting flavan-3-ol monomers and the reaction conditions employed. For instance, the use of specific Lewis acids and controlled reaction temperatures can influence the diastereoselectivity of the coupling mdpi.comsemanticscholar.orgnih.govthieme-connect.comresearchgate.net. Intramolecular condensation strategies have also been developed to enhance regioselectivity and stereocontrol, as seen in the synthesis of procyanidin (B600670) B6 mdpi.comresearchgate.net. The Mitsunobu reaction has also been utilized in the preparation of gallocatechin precursors for stereoselective synthesis researchgate.net.

Synthesis of Specific Prodelphinidin Oligomers

The methodologies described above have been applied to the synthesis of various dimeric and trimeric prodelphinidin structures.

The synthesis of dimeric prodelphinidins, such as prodelphinidin B1, B2, B3, B4, and B9 gallate, has been a significant focus in the field. These syntheses typically involve the Lewis acid-catalyzed condensation of protected gallocatechin or epigallocatechin units. For example, prodelphinidin B3 and B1 have been synthesized using Yb(OTf)3-mediated equimolar condensation researchgate.net. Research groups have also reported the synthesis of gallate derivatives of these dimers, such as procyanidin B2 and B3 gallates, using similar equimolar condensation techniques semanticscholar.orgnii.ac.jp. The stereoselective synthesis of specific dimeric prodelphinidins like catechin-(4α→8)-gallocatechin has also been achieved researchgate.net.

Table 1: Key Dimeric Prodelphinidin Synthesis Examples

| Prodelphinidin Dimer | Monomer Units | Interflavan Linkage | Key Synthetic Strategy | Representative Reagents/Catalysts | Citation(s) |

| Prodelphinidin B1 | Gallocatechin/Epigallocatechin | (4α→8) | Lewis acid-mediated equimolar condensation | Yb(OTf)3 | researchgate.net |

| Prodelphinidin B3 | Gallocatechin/Epigallocatechin | (4α→8) | Lewis acid-mediated equimolar condensation | Yb(OTf)3 | researchgate.net |

| Prodelphinidin B2 3-O-gallate | Gallocatechin/Epigallocatechin | (4β→8) | Equimolar condensation with gallate moiety | Yb(OTf)3 | semanticscholar.orgnii.ac.jp |

| Prodelphinidin B3 3-O-gallate | Gallocatechin/Epigallocatechin | (4β→8) | Equimolar condensation with gallate moiety | Yb(OTf)3 | semanticscholar.orgnii.ac.jp |

| Catechin-(4α→8)-gallocatechin | Catechin (B1668976), Gallocatechin | (4α→8) | Stereoselective synthesis via Mitsunobu reaction | Mitsunobu reagents | researchgate.net |

The synthesis of trimeric prodelphinidins, such as prodelphinidin C2, represents a further step in complexity. These syntheses often involve the condensation of a dimeric nucleophile with a monomeric electrophile, or vice versa. For instance, prodelphinidin C2 has been synthesized using Lewis acid-mediated equimolar condensation strategies, employing silver triflate (AgOTf) or silver tetrafluoroborate (B81430) (AgBF4) as catalysts for the coupling of dimeric catechin nucleophiles with monomeric catechin electrophiles researchgate.netwikipedia.org. The synthesis of specific trimers like Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-catechin involves similar condensation approaches, building upon the established methodologies for dimer synthesis mdpi.comnii.ac.jpsemanticscholar.orgdntb.gov.uaorgsyn.org.

Table 2: Key Trimeric Prodelphinidin Synthesis Examples

| Prodelphinidin Trimer | Monomer Units | Interflavan Linkage(s) | Key Synthetic Strategy | Representative Reagents/Catalysts | Citation(s) |

| Prodelphinidin C2 | Catechin | (4α→8), (4α→8) | Lewis acid-mediated equimolar condensation | AgOTf, AgBF4 | researchgate.netwikipedia.org |

| Epigallocatechin-(4β→8)-gallocatechin-(4α→8)-catechin | Epigallocatechin, Gallocatechin, Catechin | (4β→8), (4α→8) | Lewis acid-mediated condensation | Not specified in snippet | mdpi.comnii.ac.jpsemanticscholar.orgdntb.gov.ua |

| Epicatechin-(4β→8)-epicatechin-(4β→8)-catechin | Epicatechin, Epicatechin, Catechin | (4β→8), (4β→8) | TMSOTf-catalyzed intermolecular coupling | TMSOTf | thieme-connect.com |

Compound List

Prodelphinidin

Procyanidin B1

Procyanidin B2

Procyanidin B3

Procyanidin B4

Procyanidin B6

Prodelphinidin B1

Prodelphinidin B2

Prodelphinidin B3

Prodelphinidin B4

Prodelphinidin B9 Gallate

Prodelphinidin C2

Epigallocatechin-(4β→8)-gallocatechin

Gallocatechin-(4α→8)-catechin

Epigallocatechin

Gallocatechin

Catechin

Epicatechin

Epigallocatechin-3-O-gallate (EGCG)

Catechin-3-O-gallate (CG)

Epigallocatechin-(4β→8)-epigallocatechin gallate (EGC-EGCG)

Procyanidin C1

Procyanidin C2

Epicatechin-(4β→8)-epicatechin-(4β→8)-epicatechin trimer

Catechin-(4α→8)-catechin-(4α→8)-catechin trimer

Epicatechin-(4β→8)-epicatechin-(4β→8)-catechin trimer

Epicatechin-(4β→8)-catechin-(4α→8)-epicatechin trimer

Prodelphinidin B4 3'-O-gallate

Prodelphinidin B2 3'-O-gallate

Extraction Methodologies for Prodelphinidins from Biological Matrices

Conventional Extraction Techniques

Conventional methods, primarily solid-liquid extraction, have been widely used for decades to obtain prodelphinidins from plant materials. unicampus.it These techniques, including maceration, infusion, and Soxhlet extraction, are foundational, though they often involve long extraction times and large volumes of organic solvents. unicampus.itnih.gov

Maceration and infusion are among the simplest and oldest extraction methods. Maceration involves soaking the plant material in a solvent at room temperature for an extended period, which can range from a day to several weeks, with occasional agitation. thedoublestrainer.comencyclopedia.pub This process is suitable for extracting thermolabile compounds but can be time-consuming. thedoublestrainer.comphiladelphia.edu.jo For instance, an infusion of blackcurrant (Ribes nigrum) leaves, a known source of prodelphinidins, is traditionally used and involves steeping the leaves in water. researchgate.netnih.gov Similarly, tinctures can be prepared by macerating plant matter in alcohol; opium tincture, for example, involves a multi-step maceration process first with hot water and then with alcohol to optimize the extraction of active constituents while minimizing the co-extraction of undesirable gummy materials. philadelphia.edu.jo

Infusion is a similar process but typically uses hot (often boiling) water poured over the plant material, which is allowed to steep for a shorter period, usually 10 to 20 minutes. thedoublestrainer.comphiladelphia.edu.jo This method is effective for softer plant parts like leaves and flowers. thedoublestrainer.com Studies on bayberry (Myrica rubra) leaves have explored hot water infusion to extract prodelphinidins, showing that extraction temperature significantly affects the composition of the extracts. researchgate.netjst.go.jp For example, in the Biqi cultivar, the highest yield for dimers and trimers was achieved at 75°C, whereas tetramers and larger polymers were best extracted at 100°C. researchgate.netjst.go.jp

Soxhlet extraction is a continuous solid-liquid extraction technique that uses a specialized apparatus to repeatedly wash the sample with a fresh portion of distilled solvent, allowing for a thorough extraction. gerli.commdpi.com While efficient, the primary drawback of the conventional Soxhlet method is the prolonged exposure of the extract to the boiling temperature of the solvent, which can lead to the degradation of heat-sensitive compounds like some flavonoids. mdpi.comhebmu.edu.cn

To mitigate these issues and improve efficiency, several modifications have been developed. Automated Soxhlet systems can perform warm or hot extractions and continuous extraction modes. gerli.com A significant advancement is the Focused Microwave-Assisted Soxhlet Extraction (FMASE), which combines the principles of Soxhlet extraction with microwave heating. gerli.com This hybrid technique drastically reduces extraction times and solvent consumption compared to the conventional method. gerli.com Another modification involves using "green solvents" like limonene (B3431351) as a substitute for traditional, more hazardous solvents such as hexane. gerli.com

The choice of solvent is a critical parameter in the extraction of prodelphinidins, as their polarity dictates solubility. Prodelphinidins are moderately polar compounds, making polar solvents and aqueous mixtures highly effective for their extraction. mdpi.comfoodandnutritionjournal.org

Commonly used solvents include acetone (B3395972), ethanol (B145695), and methanol, often mixed with water. scirp.org Aqueous acetone, particularly a 70% solution, is frequently cited as a highly efficient solvent for extracting proanthocyanidins (B150500), including prodelphinidins, from sources like bayberry leaves and grape pomace. jst.go.jpmdpi.com Mixtures of ethanol and water are also widely used, with studies showing that aqueous ethanol yields are often higher than those from pure ethanol or water alone. foodandnutritionjournal.org For instance, a 70% ethanol solution acidified with 0.5% acetic acid was found to be optimal for extracting catechins and polyphenols from Morinda citrifolia leaves. foodandnutritionjournal.org Methanol, another polar solvent, has also been employed, sometimes in combination with other solvents or acids to enhance extraction efficiency. nih.gov The addition of a small amount of acid, such as formic or acetic acid, to the solvent system can improve the stability and recovery of polyphenols by maintaining a low pH. foodandnutritionjournal.orgnih.gov

The selection of the ideal solvent system often depends on the specific plant matrix and the target prodelphinidin structures.

Table 1: Comparison of Conventional Solvents for Prodelphinidin Extraction

| Solvent System | Plant Source | Key Findings | Reference |

|---|---|---|---|

| Acetone-Water (70:30, v/v) | Bayberry Leaves | Effective for extracting prodelphinidins; used as a standard method for comparison. | jst.go.jp |

| Acetone-Water (56.93%) | Bayberry Leaves | Optimized conditions yielded 117.3 ± 5.1 mg/g of prodelphinidins. | nih.gov |

| Acetone-Water (80:20, v/v) | Brewers' Spent Grains | Optimal solvent for Ultrasound-Assisted Extraction of proanthocyanidins. | nih.gov |

| Ethanol-Water (50:50, v/v) | Erodium Glaucophyllum | Yielded higher total phenolic content compared to pure water extraction. | mdpi.com |

| Ethanol-Water (70:29.5, v/v) with 0.5% Acetic Acid | Morinda citrifolia Leaves | Showed the highest extraction yield (40%) and total catechin (B1668976) content. | foodandnutritionjournal.org |

| Methanol (60%) with 1% Formic Acid | Grape Pomace | Determined as the best method for procyanidin (B600670) extraction after optimization. | nih.gov |

Advanced and Green Extraction Technologies

In response to the drawbacks of conventional methods, advanced and "green" extraction technologies have gained prominence. These techniques, such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), offer significant advantages, including reduced extraction times, lower solvent consumption, and often higher yields. mdpi.comnih.gov

Ultrasound-Assisted Extraction (UAE) utilizes high-frequency sound waves (typically >20 kHz) to create acoustic cavitation in the solvent. mdpi.com The formation and collapse of microscopic bubbles generate intense local pressures and temperatures, disrupting the plant cell walls and enhancing the release of intracellular compounds into the solvent. mdpi.com This mechanism accelerates mass transfer, leading to shorter extraction times and increased efficiency. nih.govmdpi.com

UAE is considered an environmentally friendly method due to its reduced energy and solvent requirements. mdpi.com The effectiveness of UAE is influenced by several factors, including ultrasonic power, time, temperature, solvent type, and the solid-to-solvent ratio. nih.govmdpi.com Studies have demonstrated the successful application of UAE for extracting proanthocyanidins from various sources. For example, an optimized UAE method for brewers' spent grains using an 80/20 acetone/water mixture resulted in a yield of 1.01 mg/g, more than double that of a conventional extraction method. nih.gov Similarly, research on kiwi leaves has focused on optimizing UAE parameters like ultrasonic amplitude and temperature to maximize proanthocyanidin (B93508) yield. researchgate.net

Table 2: Research Findings on Ultrasound-Assisted Extraction (UAE) of Prodelphinidins

| Plant Source | Optimal Conditions | Yield | Key Outcome | Reference |

|---|---|---|---|---|

| Brewers' Spent Grains | 80/20 Acetone/Water, 55 min, 400 W | 1.01 mg/g (d.w.) | Yield was more than two times higher than conventional extraction. | nih.gov |

| Kiwi Leaves | Optimized with RSM (Amplitude, Time, Temp, Solvent Ratio) | Not specified in abstract | UAE was established as an efficient method for extracting proanthocyanidins. | researchgate.net |

| Erodium Glaucophyllum Roots | 50:50 Ethanol:Water | Not specified | Conventional extraction was found to be more efficient than UAE for releasing total phenolic compounds under the tested conditions. | mdpi.com |

Microwave-Assisted Extraction (MAE) employs microwave energy to heat the solvent and the moisture within the plant material. encyclopedia.pubnih.gov This rapid, localized heating creates internal pressure that ruptures the plant cell structure, facilitating the release of target compounds into the solvent. nih.gov A key advantage of MAE is the significant reduction in extraction time, often from hours to minutes. mdpi.com

MAE is considered a green technology due to its efficiency and lower energy consumption. mdpi.comnih.gov The primary parameters that can be optimized in MAE are temperature, extraction time, and solvent composition. nih.govmdpi.com For instance, when extracting proanthocyanidins from grape pomace, MAE reduced the extraction time from 1 hour (via maceration) to just 3.56 minutes, achieving a yield of 135 mg/g. mdpi.com In another study, MAE was optimized to extract polyphenols from date seeds, with the best conditions determined to be 46% ethanol at 62°C for 27.3 minutes. nih.gov

Table 3: Research Findings on Microwave-Assisted Extraction (MAE) of Prodelphinidins

| Plant Source | Optimal Conditions | Yield | Key Outcome | Reference |

|---|---|---|---|---|

| Grape Pomace | Choline Chloride:Lactic Acid, 3.56 min | 135 mg/g | Drastically reduced extraction time compared to conventional maceration (1 hour). | mdpi.com |

| Date Seeds | 46% Ethanol, 62°C, 27.3 min | 59 mg GAE/g | MAE was demonstrated as an effective and green technique for polyphenol extraction. | nih.gov |

Supercritical Fluid Extraction (SFE)

Supercritical Fluid Extraction (SFE) is recognized as an environmentally friendly "green" technology that employs a fluid above its critical temperature and pressure as the extraction solvent. mdpi.com Carbon dioxide (CO2) is the most commonly used solvent due to its mild critical conditions (31 °C and 74 bar), non-toxicity, and the ease with which it can be removed from the extract, leaving a pure, solvent-free product. mdpi.comiemjournal.com.my

The primary application of SFE in the context of prodelphinidins is often not for their direct extraction, as supercritical CO2 is non-polar and most effective for isolating lipophilic compounds. researchgate.net Prodelphinidins, being polar molecules, have low solubility in pure supercritical CO2. However, SFE serves as an excellent pre-treatment or fractionation step. By first using SFE, non-polar compounds like lipids and low molecular weight flavonoids can be selectively removed from the plant matrix. researchgate.net This initial step yields a residue that is enriched in polar compounds, including proanthocyanidins.

Subsequent extraction of this SFE-treated residue using conventional polar solvents (like ethanol or acetone mixtures) can lead to a more efficient isolation of prodelphinidins with higher purity. researchgate.net Research on cranberries has demonstrated that while SFE with CO2 did not extract oligomeric proanthocyanidins, it did alter the composition of the PAC fractions subsequently extracted from the residue, shifting the distribution toward a higher degree of polymerization. researchgate.net The efficiency of SFE can be modified by adjusting parameters such as pressure and temperature or by adding a polar co-solvent (modifier) like ethanol to the supercritical CO2, which can increase the solubility of more polar compounds like prodelphinidins. mdpi.comiemjournal.com.my

Pressurized Liquid Extraction (PLE)

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is a highly efficient method for extracting analytes from solid and semi-solid matrices. numberanalytics.com The technique utilizes conventional liquid solvents at elevated temperatures (up to 200°C) and pressures (100-200 bar). numberanalytics.comresearchgate.net These conditions maintain the solvent in a liquid state well above its atmospheric boiling point. numberanalytics.comnumberanalytics.com

The high temperature reduces the viscosity of the solvent and increases the solubility of the target compounds, while the high pressure forces the solvent into the matrix pores, disrupting interactions between the analytes and the matrix. numberanalytics.comnumberanalytics.com This combination results in faster extraction times, lower solvent consumption, and higher extraction efficiency compared to traditional methods like maceration or Soxhlet extraction. numberanalytics.comresearchgate.net

PLE is particularly well-suited for the extraction of polar, thermolabile compounds like prodelphinidins from various plant sources. researchgate.net The automated nature of modern PLE systems allows for precise control over extraction parameters and the ability to perform multiple extractions on a single sample. nist.gov Studies have successfully applied PLE for the recovery of proanthocyanidins from matrices such as malt (B15192052) and grape seeds using polar solvents like ethanol-water mixtures. researchgate.net For instance, the extraction of phenolic compounds from grape pomace using PLE with 70% ethanol at 140°C resulted in significantly higher yields compared to conventional methods. researchgate.net

Enzymatically Assisted Extraction

Enzymatically Assisted Extraction (EAE) is a targeted approach that uses specific enzymes to break down plant cell wall components, such as cellulose, pectin, and hemicellulose. scielo.brnih.gov This degradation disrupts the structural integrity of the cell, releasing intracellular and bound phenolic compounds, including prodelphinidins, into the extraction solvent. scielo.brscielo.br Phenolics in plant materials exist in both soluble and insoluble-bound forms, with the latter being linked to cell wall macromolecules. nih.govembrapa.br EAE is particularly effective at liberating these more difficult-to-extract bound forms. scielo.br

The process offers several advantages, including mild reaction conditions (temperature and pH), which helps to preserve the structure of sensitive compounds, and high specificity, leading to increased extraction yields. scielo.brscielo.br

Different enzyme preparations can be used depending on the composition of the plant matrix.

Viscozyme , a multi-enzyme complex containing carbohydrases, has been shown to be effective in releasing prodelphinidin dimer A from winemaking by-products. nih.govembrapa.br

A combination of cellulase (B1617823), xylanase, and pectinase has been used to enhance the extraction of proanthocyanidins from Chinese quince. scielo.brscielo.br

Pronase has also been utilized, though in some studies, Viscozyme released a greater quantity and variety of phenolic compounds, including prodelphinidins. nih.govembrapa.br

Research has shown that EAE can significantly increase the yield of total phenolics and specific prodelphinidins compared to conventional solvent extraction alone. researchgate.netnih.gov

Optimization of Extraction Parameters

The efficiency of prodelphinidin extraction is critically dependent on several operational parameters. Optimization of these factors is essential to maximize yield and ensure the stability of the extracted compounds. Response surface methodology (RSM) is a common statistical tool used to optimize these multivariable processes. nih.gov

Key parameters that are frequently optimized include:

Solvent Concentration: The choice of solvent and its concentration, particularly when mixed with water, is crucial. For proanthocyanidins, hydroalcoholic solutions (e.g., ethanol-water or acetone-water mixtures) are commonly used. nih.gov Studies on bayberry leaves found that solvent concentration significantly affects prodelphinidin yield. nih.gov For quince peels, a higher percentage of ethanol in the solvent mixture improved extraction efficiency. mdpi.com

Temperature: Higher temperatures generally increase the solubility and diffusion rate of prodelphinidins. However, excessively high temperatures can cause thermal degradation. An optimal temperature balances extraction efficiency with compound stability. For sour cherry pomace, 75°C was found to be the optimum temperature for extracting phenolic compounds. nih.govresearchgate.net

Time: Extraction time must be sufficient to allow for complete diffusion of the target compounds from the matrix into the solvent. An equilibrium is typically reached after a certain period, beyond which the yield does not significantly increase. For phenolic compounds from sour cherry pomace, equilibrium was reached between 80 and 100 minutes. researchgate.net

Solid-to-Liquid Ratio: This ratio affects the concentration gradient between the solid matrix and the liquid solvent, which is the driving force for mass transfer. A lower solid-to-liquid ratio (i.e., more solvent) can enhance extraction but may lead to diluted extracts requiring further concentration. An optimal ratio of 1:12 (g/mL) was identified for sour cherry pomace. nih.govresearchgate.net

pH: The pH of the extraction medium can influence the stability and solubility of phenolic compounds. Acidification of the solvent (e.g., with formic or hydrochloric acid) is a common practice to improve the stability of proanthocyanidins during extraction. researchgate.netnih.gov

Analytical Characterization Techniques for Prodelphinidins

Chromatographic Separation and Detection Methods

Chromatographic techniques are fundamental for separating the complex mixtures of prodelphinidins present in plant extracts, allowing for subsequent identification and quantification.

HPLC, coupled with various detection methods, is a cornerstone for analyzing prodelphinidins.

Diode-Array Detection (DAD) : HPLC-DAD allows for the acquisition of UV-Vis spectra of eluting compounds, aiding in the preliminary identification and purity assessment of prodelphinidins based on their characteristic absorption maxima, typically around 280 nm jst.go.jpmeasurlabs.comopenagrar.de. This technique is widely used for qualitative and quantitative analysis of phenolic compounds jst.go.jpmeasurlabs.comopenagrar.de.

UV-Electrospray Ionization Mass Spectrometry (UV-ESIMS) : Coupling HPLC with ESI-MS provides molecular weight information, which is crucial for identifying prodelphinidin monomers and oligomers. ESIMS can generate pseudomolecular ions, allowing for the determination of molecular formulas and fragmentation patterns when coupled with tandem MS (MS/MS) jst.go.jpresearchgate.nettandfonline.comnih.govresearchgate.net. Studies have utilized this approach to separate and detect dimers to tetramers of prodelphinidins, providing insights into their composition jst.go.jpresearchgate.net. For instance, prodelphinidin B3 has been identified with a mass spectrum showing characteristic fragment ions researchgate.net.

Mass Spectrometry (MS) : HPLC-MS, particularly with high-resolution mass spectrometry (HRMS) or tandem mass spectrometry (MS/MS), is indispensable for elucidating the complex structures of proanthocyanidins (B150500), including prodelphinidins. Techniques like UHPLC-MS/MS can achieve depolymerization in the ion source, allowing for the analysis of both oligomers and polymers by fragmenting them into their constituent units nih.govnih.govreading.ac.ukmdpi.com. This enables the quantification of terminal and extension units and the estimation of the mean degree of polymerization nih.govreading.ac.uk. HRMS, such as Q-TOF or Orbitrap, provides exact masses, facilitating the determination of molecular formulas for identified prodelphinidins mdpi.comacs.orgacs.org.

Fluorescence Detection : While less commonly detailed for prodelphinidins specifically in the provided search results compared to UV or MS, fluorescence detection can offer enhanced sensitivity for certain phenolic compounds after derivatization or if they possess inherent fluorescent properties.

UHPLC-MS/MS represents a significant advancement for analyzing complex proanthocyanidin (B93508) mixtures, including prodelphinidins. Its high resolution and sensitivity allow for rapid qualitative and quantitative analysis directly from crude plant extracts nih.govnih.govreading.ac.ukmdpi.com. This technique enables the separation and identification of a vast array of prodelphinidin structures, including oligomers and polymers, by utilizing fragmentation patterns and accurate mass measurements nih.govnih.govreading.ac.ukmdpi.com. It is particularly effective in distinguishing between procyanidins and prodelphinidins and estimating their relative ratios and degrees of polymerization within complex matrices nih.govreading.ac.ukmdpi.comresearchgate.net.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is employed to separate compounds based on their molecular size. For prodelphinidins, which can exist as large polymers, GPC is valuable for determining their molecular weight distribution nih.govresearchgate.nethplc.eu. This technique can provide fractions enriched in procyanidins and prodelphinidins, which can then be further analyzed by other methods nih.gov. GPC can estimate weight-average molecular weights, providing a general overview of the polymeric nature of prodelphinidin samples researchgate.net.

Prodelphinidins, being non-volatile polyphenols, are not directly amenable to GC-MS analysis. However, GC-MS can be utilized after derivatization, typically involving silylation (e.g., trimethylsilyl (B98337), TMS), to convert them into more volatile compounds contaminantdb.cahmdb.cafoodb.cafoodb.cahmdb.ca. GC-MS of these derivatives can then provide structural information and aid in the identification of specific prodelphinidin structures or their breakdown products. Predicted GC-MS spectra for derivatives of prodelphinidin A1 and prodelphinidin B are available, indicating the potential application of this technique for specific analyses hmdb.cafoodb.cafoodb.cahmdb.ca.

Spectroscopic and Spectrophotometric Approaches

Spectroscopic methods are crucial for detailed structural elucidation, complementing the separation and identification capabilities of chromatography.

NMR spectroscopy is the gold standard for definitive structural determination of organic compounds, including prodelphinidins.

1D and 13C NMR : These techniques provide fundamental information about the number and types of protons and carbons in a molecule. Characteristic signals for the A-ring and B-ring carbons of flavan-3-ol (B1228485) units, as well as gallate ester groups, are observed in the spectra of prodelphinidins plos.orgingentaconnect.comacgpubs.org. For example, the presence of galloylated units is indicated by specific carbon signals around 166 ppm (carbonyl) and 110 ppm for the galloyl ring plos.orgingentaconnect.com. The distinction between procyanidins and prodelphinidins can be inferred from B-ring carbon signals, with prodelphinidins showing characteristic signals around 146 ppm for C-3' and C-5' hydroxylated carbons, whereas procyanidins show signals around 115-116 ppm for C-2', C-5' and 119 ppm for C-6' acgpubs.org.

2D NMR Techniques (HSQC, HMBC, COSY, NOESY) : These advanced NMR experiments are essential for establishing connectivity and stereochemistry.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly bonded to carbons, helping to assign proton and carbon resonances. It is particularly useful for determining the number of different types of protons and their directly attached carbons. HSQC can also be used to estimate procyanidin (B600670)/prodelphinidin (PC/PD) ratios and cis/trans-flavan-3-ol ratios in condensed tannin samples ingentaconnect.comresearchgate.netnih.govresearchgate.netacs.orgscience.gov.

COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) : COSY reveals proton-proton couplings, aiding in the assignment of proton signals within flavan-3-ol units. NOESY provides information about through-space proximity of protons, which is vital for determining stereochemistry and conformational aspects of the molecules nih.govacs.org.

NMR analysis, often performed on peracetylated derivatives to improve solubility and spectral resolution, has been instrumental in elucidating the structures of new prodelphinidin dimers and trimers, including A-type dimers ingentaconnect.comnih.govresearchgate.netacs.org.

Compound List:

Proanthocyanidins (PAs)

Prodelphinidins (PDs)

Procyanidins (PCs)

(epi)gallocatechin ((E)GC)

(epi)catechin ((E)C)

(epi)gallocatechin gallate ((E)GCG)

(epi)catechin gallate ((E)CG)

Prodelphinidin A1

Prodelphinidin A2 3'-gallate

Prodelphinidin B

Prodelphinidin B3

Prodelphinidin C2

A-type prodelphinidin dimers

B-type prodelphinidin linkages

Gallocatechin

Epigallocatechin

Epicatechin

Cyanidin-3-glucoside

Delphinidin-3-O-glucoside

Delphinidin-3-rutinoside

Cyanidin-3-rutinoside

Structure Activity Relationship Sar Studies of Prodelphinidins

Influence of Degree of Polymerization on Biological Actions

The degree of polymerization (DP), which refers to the number of flavan-3-ol (B1228485) units in a prodelphinidin polymer, is a critical determinant of its biological activity. Generally, an increase in DP is associated with enhanced biological effects, although this relationship is not always linear and can be influenced by the specific activity being measured.

Research has consistently shown that higher DP in proanthocyanidins (B150500), including prodelphinidins, leads to a greater capacity to precipitate proteins. nih.govnih.gov This is a key mechanism behind their bioactivity. For instance, a strong positive correlation (r = 0.79) has been observed between the mean degree of polymerization (mDP) and protein precipitation capacity (PPC). nih.govnih.gov Fractions with larger polymers (mDP = 35–40) have demonstrated significantly higher PPC compared to those with a low mDP (< 5). nih.gov This enhanced interaction with proteins is thought to be due to the increased number of hydroxyl groups and aromatic rings in larger polymers, which facilitates more extensive hydrogen bonding and hydrophobic interactions with proteins. nih.gov

In the context of antioxidant activity, the relationship with DP is more complex. Some studies have found a positive correlation between DP and antioxidant capacity up to a certain point. For example, antioxidant activities were found to be positively correlated with mDP when the mDP is less than 10. plos.org However, beyond this optimal length, the antioxidant activity may plateau or even decrease. plos.org This could be due to steric hindrance in larger molecules, which may limit the accessibility of the active hydroxyl groups to free radicals.

It is also important to note that a higher degree of polymerization can influence the bioavailability of prodelphinidins. nih.gov Larger polymers are generally less readily absorbed in the gut, which can limit their systemic effects but may enhance their local actions within the gastrointestinal tract. nih.gov

Table 1: Influence of Mean Degree of Polymerization (mDP) on Protein Precipitation Capacity (PPC)

| mDP Range | Mean PPC (m² mol⁻¹) |

|---|---|

| < 5 | 1.0 x 10³ |

| 35–40 | 16.5 x 10³ |

Data derived from a study on various proanthocyanidins. nih.gov

Impact of B-ring Hydroxylation Pattern

The hydroxylation pattern of the B-ring in the constituent flavan-3-ol units is a key structural feature that distinguishes different classes of proanthocyanidins and significantly influences their biological activities. Prodelphinidins are characterized by a tri-hydroxylated B-ring (pyrogallol group), which sets them apart from procyanidins (di-hydroxylated B-ring; catechol group) and propelargonidins (mono-hydroxylated B-ring). nih.gov

The greater number of hydroxyl groups on the B-ring of prodelphinidins generally enhances their antioxidant and free radical scavenging activities. nih.govnih.gov This is because the hydroxyl groups are the primary sites for donating a hydrogen atom to neutralize free radicals. The 3',4',5'-trihydroxy substitution pattern in prodelphinidins provides more sites for this activity compared to the 3',4'-dihydroxy pattern in procyanidins. nih.gov

The B-ring hydroxylation pattern also plays a role in the protein precipitation capacity of prodelphinidins. Studies have suggested that large prodelphinidin-based condensed tannins demonstrate a greater protein precipitating capacity than large procyanidin-based ones. researchgate.net This enhanced interaction with proteins is likely due to the increased potential for hydrogen bonding afforded by the additional hydroxyl group.

Furthermore, the hydroxylation pattern can affect the color and stability of the compounds. The increased hydroxylation in prodelphinidins, which can be converted to the anthocyanidin delphinidin (B77816), contributes to violet and blue colors in plants, whereas the di-hydroxylated procyanidins are precursors to the red-pigmented cyanidin. nih.gov

Role of Interflavan Linkage Types (A-type vs. B-type, C4-C8 vs. C4-C6)

The linkage between the individual flavan-3-ol units in prodelphinidin oligomers and polymers is another crucial structural determinant of their biological activity. These linkages can be of two main types: B-type, which consists of a single C-C bond, and A-type, which has an additional ether linkage. mdpi.com

B-type proanthocyanidins are the more common type and are formed by a single bond between the C4 position of the upper unit and either the C8 or C6 position of the lower unit (C4-C8 or C4-C6 linkage). mdpi.com The C4-C8 linkage is generally more prevalent than the C4-C6 linkage. A-type proanthocyanidins, on the other hand, have a second linkage, an ether bond, between the C2 position of the upper unit and an oxygen at either the C7 or C5 position of the lower unit. mdpi.com

While much of the research on the influence of linkage type has focused on procyanidins, it is reasonable to infer that similar principles apply to prodelphinidins. The specific impact of A-type versus B-type and C4-C8 versus C4-C6 linkages on the biological actions of prodelphinidins is an area that requires further investigation to fully elucidate the structure-activity relationships.

Significance of Galloyl Moieties and other Substitutions

The presence of galloyl moieties, which are esters of gallic acid attached to the flavan-3-ol core, significantly enhances the biological activities of prodelphinidins. nih.gov This substitution is most commonly found at the C3 position of the C-ring. mdpi.com

Galloylation has been shown to increase the protein precipitation capacity of proanthocyanidins. nih.gov The additional phenolic hydroxyl groups provided by the galloyl group offer more sites for hydrogen bonding and hydrophobic interactions with proteins. nih.gov This stronger interaction with proteins is a key factor in many of the biological effects attributed to galloylated prodelphinidins.

The antioxidant activity of prodelphinidins is also potentiated by the presence of galloyl groups. mdpi.com The tri-hydroxyl arrangement on the galloyl moiety is a potent free radical scavenger. Studies have shown that galloylated catechins, the building blocks of prodelphinidins, exhibit stronger antioxidant and anti-inflammatory properties than their non-galloylated counterparts. mdpi.com

Furthermore, galloylation can influence other biological activities. For instance, prodelphinidin gallates have been reported to exhibit greater hypoglycemic activities. researchgate.net The presence of the galloyl group has also been linked to enhanced anti-inflammatory effects, as demonstrated by the ability of a tea-derived prodelphinidin with a galloyl group to inhibit key inflammatory enzymes. nih.gov However, it is worth noting that the ester linkage of the galloyl moiety can be unstable and susceptible to hydrolysis, which may affect the long-term stability of the biological effect. nih.gov

Table 2: Effect of Galloylation on Biological Activities of Prodelphinidins

| Biological Activity | Effect of Galloylation |

|---|---|

| Protein Precipitation Capacity | Increased |

| Antioxidant Activity | Increased |

| Anti-inflammatory Activity | Increased |

| Hypoglycemic Activity | Increased |

Quantitative Structure-Activity Relationships (QSAR) Modeling for Prodelphinidins

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov These models can help in predicting the activity of new compounds and in understanding the structural features that are most important for a particular biological effect. nih.gov

While QSAR studies have been conducted on flavonoids in general, there is a limited number of studies specifically focused on prodelphinidins. mdpi.commdpi.com However, the principles of QSAR can be applied to this class of compounds. A QSAR model for prodelphinidins would typically involve the calculation of various molecular descriptors that quantify different aspects of their structure, such as electronic properties, hydrophobicity, and steric features.

For example, descriptors related to the number and position of hydroxyl groups, the degree of polymerization, the presence of galloyl moieties, and the type of interflavan linkage would be important inputs for a QSAR model of prodelphinidins. nih.gov The model would then use statistical methods, such as partial least squares regression, to build a mathematical equation that relates these descriptors to a measured biological activity, such as antioxidant capacity or enzyme inhibition. mdpi.com

The development of robust QSAR models for prodelphinidins could accelerate the discovery of potent bioactive compounds and provide deeper insights into their mechanisms of action. However, the structural complexity and diversity of prodelphinidins present significant challenges for the development of accurate and predictive QSAR models. nih.gov

Correlations between Prodelphinidin Structure and Protein Precipitation Capacity (PPC)

The ability of prodelphinidins to precipitate proteins is a fundamental aspect of their biological activity and is strongly influenced by their chemical structure. nih.gov Several structural features have been identified as key determinants of the protein precipitation capacity (PPC) of prodelphinidins.

As discussed in section 7.1, the mean degree of polymerization (mDP) is a major factor, with a higher mDP generally leading to a greater PPC. nih.govnih.gov This is attributed to the increased number of binding sites available for interaction with proteins in larger polymers.

The proportion of prodelphinidin units in a proanthocyanidin (B93508) mixture also plays a significant role. nih.gov A higher proportion of prodelphinidins, with their tri-hydroxylated B-rings, is associated with a stronger protein precipitation ability compared to procyanidins. researchgate.net This is likely due to the increased capacity for hydrogen bonding.

Galloylation is another critical factor that enhances PPC. The addition of galloyl groups provides extra phenolic hydroxyls that can participate in hydrogen bonding and hydrophobic interactions with proteins, thereby strengthening the prodelphinidin-protein complex. nih.gov